molecular formula C26H20N2O5S B4614312 4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B4614312
M. Wt: 472.5 g/mol
InChI Key: YLAMHOYEPAPBLC-KGENOOAVSA-N
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Description

4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid is a useful research compound. Its molecular formula is C26H20N2O5S and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.10929292 g/mol and the complexity rating of the compound is 835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structures focuses on their synthesis and characterization, laying foundational knowledge for further application exploration. For instance, the synthesis of liquid crystal intermediates from phenylphenol derivatives, through steps like methylation and acylation, provides insights into the manipulation of complex organic molecules for specific material properties (Dou Qing, 2000). This process underlines the importance of structural modification in developing functional materials with potential application in displays and sensors.

Antimicrobial and Antioxidant Activities

Compounds related to phenyl ether derivatives, as found in marine-derived fungi, demonstrate significant antioxidant activities, which are crucial for pharmaceutical applications. For example, derivatives isolated from Aspergillus carneus showed strong antioxidant properties, indicating potential use in drug development for diseases caused by oxidative stress (Lan-lan Xu et al., 2017). This highlights the role of complex organic molecules in scavenging free radicals, contributing to the prevention or treatment of oxidative stress-related conditions.

Inhibition of Resistance Enzymes

A study identified potential inhibitors of AAC(6')-Ib, an aminoglycoside resistance enzyme, indicating the application of complex benzoic acid derivatives in combating antibiotic resistance. The identified compounds, including the specified chemical structure, showed activity in inhibiting the acetylation of kanamycin A, suggesting their role in restoring the effectiveness of antibiotics against resistant bacterial strains (D. L. Lin et al., 2013). This underscores the potential of such compounds in addressing the growing challenge of antibiotic resistance through the inhibition of resistance-conferring enzymes.

Environmental Applications

Research into the degradation of phenoxyacetic and benzoic acid herbicides using membrane bioreactor (MBR) technology provides insights into environmental applications. The treatment of these herbicides demonstrates the potential of advanced treatment methods in removing persistent organic pollutants from water, highlighting an environmental protection aspect of research related to benzoic acid derivatives (Avik. J. Ghoshdastidar & A. Tong, 2013). This points to the importance of understanding the chemical behavior and treatment possibilities of complex organic compounds in environmental science.

Properties

IUPAC Name

4-[[2-[(E)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5S/c1-16-5-4-7-20(13-16)28-24(30)21(23(29)27-26(28)34)14-19-6-2-3-8-22(19)33-15-17-9-11-18(12-10-17)25(31)32/h2-14H,15H2,1H3,(H,31,32)(H,27,29,34)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAMHOYEPAPBLC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.